4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethylsulfamoyl and methoxy-nitrophenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of 2-methoxybenzene to form 2-methoxy-5-nitrobenzene, followed by sulfonation to introduce the dimethylsulfamoyl group. The final step involves the coupling of the sulfonated intermediate with benzamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-5-aminobenzamide.
Substitution: Formation of halogenated derivatives of the benzamide core.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved could include modulation of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitrophenol
- 4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
- (2-methoxy-5-nitrophenyl)methyl-dimethylsulfanium bromide
Uniqueness
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-10-12(19(21)22)6-9-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJQEYALWQHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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